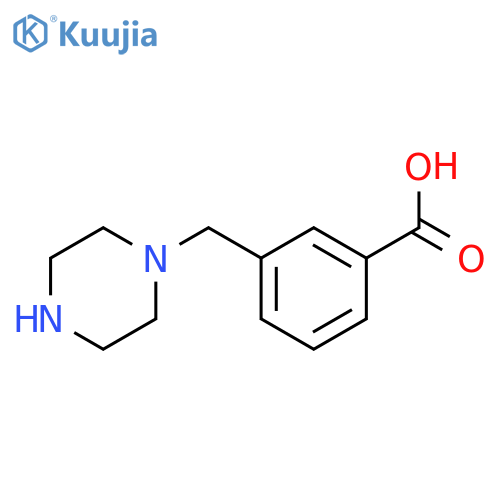Cas no 773109-07-2 (3-((Piperazin-1-yl)methyl)benzoic Acid)
3-((ピペラジン-1-イル)メチル)安息香酸は、有機合成化学において重要な中間体として利用される化合物です。ピペラジン環と安息香酸骨格を有する本物質は、医薬品開発や材料科学分野での応用が期待されます。特に、分子内に塩基性のピペラジン部位とカルボキシル基を併せ持つため、両性イオン特性を示し、生体適合性材料や薬物送達システム(DDS)の構築に適しています。高い水溶性と化学的安定性を特徴とし、各種官能基との反応性に優れているため、多様な誘導体合成が可能です。X線結晶構造解析により分子構造が明確に確認されており、再現性の高い合成プロセスが確立されています。

773109-07-2 structure
商品名:3-((Piperazin-1-yl)methyl)benzoic Acid
CAS番号:773109-07-2
MF:C12H16N2O2
メガワット:220.267642974854
MDL:MFCD25372075
CID:1786980
PubChem ID:17606049
3-((Piperazin-1-yl)methyl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-(piperazin-1-ylmethyl)benzoic Acid
- 1-(3-carboxyphenyl methyl) piperazine
- AGN-PC-01KVWC
- CTK8E2450
- 3-(1-piperazinylmethyl)benzoic acid
- SBB066943
- KB-213717
- 3-[(Piperazin-1-yl)methyl]benzoic acid
- XH0423
- DB-075284
- EN300-1196801
- DTXSID30589757
- MFCD06208270
- CS-0269077
- AKOS000101776
- 3-((Piperazin-1-yl)methyl)benzoic acid
- RARECHEM AL BO 1042
- AS-30275
- 773109-07-2
- 3-((Piperazin-1-yl)methyl)benzoic Acid
-
- MDL: MFCD25372075
- インチ: InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16)
- InChIKey: UFDLFPRBJFTOCJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)CN2CCNCC2
計算された属性
- せいみつぶんしりょう: 220.121
- どういたいしつりょう: 220.121
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6A^2
- 疎水性パラメータ計算基準値(XlogP): _1.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 393.3±32.0 °C at 760 mmHg
- フラッシュポイント: 191.6±25.1 °C
- 屈折率: 1.581
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3-((Piperazin-1-yl)methyl)benzoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-((Piperazin-1-yl)methyl)benzoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196801-1.0g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 1g |
$728.0 | 2023-06-08 | ||
| Alichem | A139003972-5g |
1-(3-Carboxyphenyl methyl) piperazine |
773109-07-2 | 95% | 5g |
$1951.29 | 2023-09-01 | |
| Enamine | EN300-1196801-50mg |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 50mg |
$468.0 | 2023-10-03 | ||
| Enamine | EN300-1196801-0.5g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196801-10.0g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1196801-5.0g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1196801-2500mg |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 2500mg |
$1089.0 | 2023-10-03 | ||
| Enamine | EN300-1196801-500mg |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 500mg |
$535.0 | 2023-10-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339747-1g |
3-(Piperazin-1-ylmethyl)benzoic acid |
773109-07-2 | 95% | 1g |
¥11883.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339747-5g |
3-(Piperazin-1-ylmethyl)benzoic acid |
773109-07-2 | 95% | 5g |
¥38328.00 | 2024-07-28 |
3-((Piperazin-1-yl)methyl)benzoic Acid 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
773109-07-2 (3-((Piperazin-1-yl)methyl)benzoic Acid) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:773109-07-2)3-((Piperazin-1-yl)methyl)benzoic Acid

清らかである:99%
はかる:1g
価格 ($):519.0